![molecular formula C24H29N3O7 B2976630 ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 623137-22-4](/img/structure/B2976630.png)
ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Description
Ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C24H29N3O7 and its molecular weight is 471.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization A study by Singh, Rawat, and Sahu (2014) on a related pyrrole derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), discusses its synthesis via aldol condensation and characterization through various spectroscopic methods. The research explores quantum chemical calculations to correlate with experimental data, providing insights into molecular interactions, vibrational analysis, and binding energies. This approach demonstrates the compound's potential in forming heterocyclic compounds through nucleophilic attack, suggesting its utility in synthesizing a wide range of heterocyclic structures such as oxiranes and pyrazoles (Singh et al., 2014).
Heterocyclic Compound Synthesis Fujimori et al. (1986) detail the synthesis of new heterocyclic compounds, including azuleno[1,2-b]pyrrole and its furan analogues, through the reaction of specific starting materials with morpholino enamines. This work underscores the versatility of such compounds in synthesizing structurally diverse heterocycles, which could be indicative of the applications of the compound in generating novel heterocyclic frameworks (Fujimori et al., 1986).
Catalysis and Etherification Lanzafame et al. (2017) investigate the etherification of HMF (5-hydroxymethylfurfural) using zeolites as catalysts, showcasing the transformation into valuable derivatives through catalytic processes. Although the specific compound is not mentioned, the study's focus on catalysis and reaction mechanisms provides a foundation for understanding how similar compounds might be used in catalytic conversions and the synthesis of bio-based chemicals (Lanzafame et al., 2017).
Expanded Applications in Organic Synthesis The work by Morton et al. (2005) on diketopyrrolopyrrole (DPP) pigments and the use of esters in syntheses highlights the role of pyrrole derivatives in synthesizing pigments and dyes. This research demonstrates the broader applicability of such compounds in materials science and the development of functional dyes, potentially reflecting the utility of the compound in similar applications (Morton et al., 2005).
properties
IUPAC Name |
ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c1-4-33-24(31)19-14(2)17(15(3)25-19)21(28)18-20(16-6-5-11-34-16)27(23(30)22(18)29)8-7-26-9-12-32-13-10-26/h5-6,11,20,25,28H,4,7-10,12-13H2,1-3H3/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEKEDHFWZRCTC-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CO4)/O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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